![molecular formula C12H16N2O3S B2442764 N'-{[4-(噻吩-3-基)氧杂环己烷-4-基]甲基}乙二酰胺 CAS No. 2320642-14-4](/img/structure/B2442764.png)
N'-{[4-(噻吩-3-基)氧杂环己烷-4-基]甲基}乙二酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)oxalamide is a synthetic compound with the molecular formula C12H16N2O3S and a molecular weight of 268.33. This compound has garnered attention in the field of medicinal chemistry due to its potential use as a drug candidate.
科学研究应用
Medicinal Chemistry: Due to its unique structure, this compound is being investigated as a potential drug candidate for various therapeutic applications.
Biological Studies: The compound can be used in studies to understand its effects on biological systems, including its interactions with proteins and other biomolecules.
Chemical Research: It serves as a valuable tool in chemical research for studying reaction mechanisms and developing new synthetic methodologies.
准备方法
The synthesis of N1-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)oxalamide typically involves the following steps:
Formation of the tetrahydro-2H-pyran ring: This step involves the cyclization of a suitable precursor to form the tetrahydro-2H-pyran ring.
Introduction of the thiophene group: The thiophene group is introduced through a substitution reaction, where a suitable thiophene derivative is reacted with the tetrahydro-2H-pyran intermediate.
Formation of the oxalamide group: The final step involves the reaction of the intermediate with oxalyl chloride to form the oxalamide group.
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
化学反应分析
N1-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)oxalamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially leading to the formation of thiol derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the thiophene ring, using reagents such as halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used.
作用机制
The mechanism of action of N1-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)oxalamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.
相似化合物的比较
N1-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)oxalamide can be compared with other similar compounds, such as:
N1-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide: This compound has a similar core structure but includes a trifluoromethoxyphenyl group, which may impart different chemical and biological properties.
Other oxalamide derivatives: Various oxalamide derivatives with different substituents can be compared to understand the impact of these substituents on the compound’s properties and applications.
The uniqueness of N1-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)oxalamide lies in its specific combination of the thiophene, tetrahydro-2H-pyran, and oxalamide groups, which contribute to its distinct chemical and biological properties.
属性
IUPAC Name |
N'-[(4-thiophen-3-yloxan-4-yl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3S/c13-10(15)11(16)14-8-12(2-4-17-5-3-12)9-1-6-18-7-9/h1,6-7H,2-5,8H2,(H2,13,15)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJDBHDSCSCHTKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C(=O)N)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[3-(benzenesulfonyl)-6-ethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-chlorophenyl)acetamide](/img/structure/B2442683.png)
![2-[2-[(2-Methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptan-6-yl]acetic acid](/img/structure/B2442688.png)
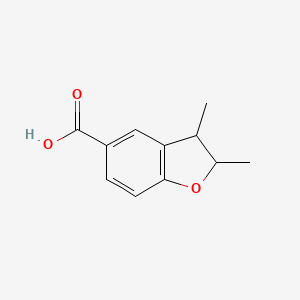
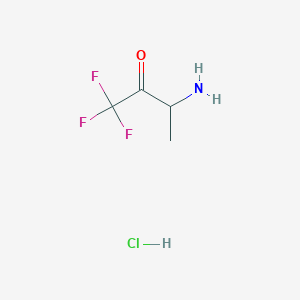
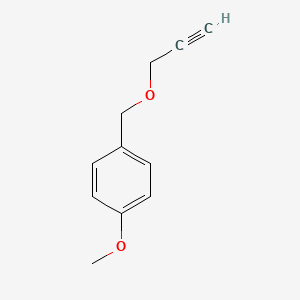
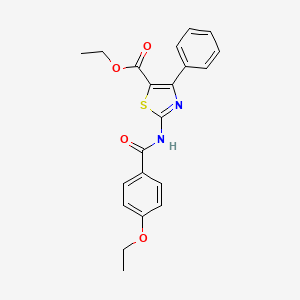

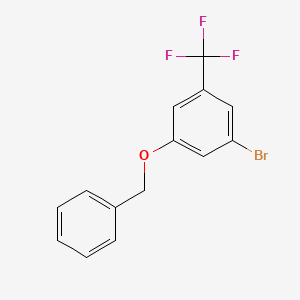
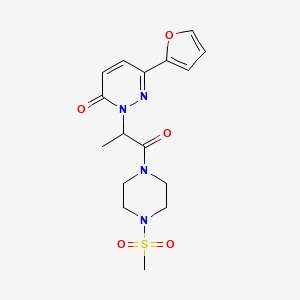
![N-[(3-methoxyphenyl)methyl]-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide](/img/structure/B2442698.png)
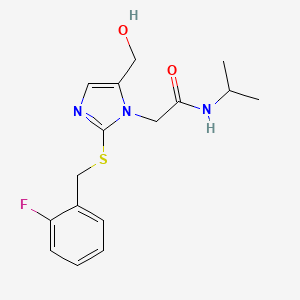

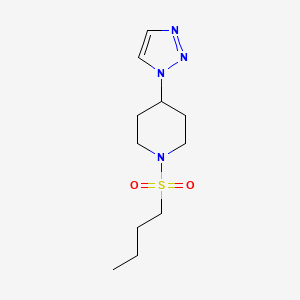
![5-benzyl-7-(4-ethoxybenzoyl)-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2442704.png)
